molecular formula C12H19N3 B8773614 4-(3,5-Dimethylpiperazin-1-yl)aniline CAS No. 251372-19-7

4-(3,5-Dimethylpiperazin-1-yl)aniline

Cat. No.: B8773614
CAS No.: 251372-19-7
M. Wt: 205.30 g/mol
InChI Key: FPBFBURPCHKEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C12H19N3. It has a molecular weight of 205.29936 . This compound is supplied by various manufacturers such as BEIJING EAGLE SKY PHARMATECH CO., LTD .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. This piperazine ring is substituted at one position by a methyl group and at the opposite position by an aniline group .

Safety and Hazards

The safety and hazards associated with 4-(3,5-Dimethylpiperazin-1-yl)aniline are not specified in the web search results .

Properties

CAS No.

251372-19-7

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,5-dimethylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8,13H2,1-2H3

InChI Key

FPBFBURPCHKEKH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, after purified from HPLC, 0.064 g (53.4% yield) of light brown solid is obtained from 0.082 g (0.25 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.048 g, 0.25 mmol): mp 215-216° C.; MS (ESI) m/z 488.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3,5-Dimethyl-1-(4-nitro-phenyl)-piperazine (1.40 g, 5.90 mmol) is dissolved in 20 ml of methanol with ˜1 g of Raney nickel suspension. Hydrazine (0.576 g, 14.9 mmol) is dissolved in 20 ml of methanol and added dropwise to the reaction mixture over 20 minutes. Mixture is stirred at room temperature for 3 hours. Mixture is filtered through celite and reduced on rotovap to afford the product as a black solid (1.05 g, 67%); 1H NMR (DMSO-d6) δ 0.94 (d, J=6.3 Hz, 6H), 1.93-2.00 (m, 2H), 2.65-2.85 (m, 3H), 3.13-3.20 (m, 2H), 4.45 (bs, 2H), 6.43 (d, J=8.5 Hz, 2H), 6.61 (d, J=8.5 Hz, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.032 g (12.8% yield) of dark brown solid is obtained from 0.15 g (0.60 mmol) of 4-methoxymethylene-6-nitro-4H-isoquinoline-1,3-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.15 g, 0.72 mmol): mp >300° C.; MS (ESI) m/z 422.2 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

An amount of 3,5-dimethyl-1-(4-nitrophenyl)piperazine (1.86 g, 7.90 mmol) in EtOH is hydrogenated with Pd/C catalyst for 4 h. The solid is removed by filtration, and solvent is evaporated under vacuum to give pinkish residue. Recrystallization of this residue from MeOH/ether gives 1.30 g (80.2% yield) of pinkish crystal: mp 124-125° C.; MS (ESI) m/z 206.1 (M+H)+1
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
80.2%

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